Cas no 2580103-02-0 (ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate)
![ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate structure](https://www.kuujia.com/scimg/cas/2580103-02-0x500.png)
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
- EN300-27730822
- 2580103-02-0
-
- Inchi: 1S/C10H16N2O2S/c1-4-14-10(13)7(2)11-5-9-6-15-8(3)12-9/h6-7,11H,4-5H2,1-3H3/t7-/m1/s1
- InChI Key: NYPBUHMOIZLRDK-SSDOTTSWSA-N
- SMILES: S1C(C)=NC(=C1)CN[C@@H](C(=O)OCC)C
Computed Properties
- Exact Mass: 228.09324893g/mol
- Monoisotopic Mass: 228.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 79.5Ų
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730822-0.1g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 0.1g |
$1119.0 | 2023-05-25 | ||
Enamine | EN300-27730822-10.0g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 10g |
$5467.0 | 2023-05-25 | ||
Enamine | EN300-27730822-0.05g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 0.05g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-27730822-0.25g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 0.25g |
$1170.0 | 2023-05-25 | ||
Enamine | EN300-27730822-2.5g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 2.5g |
$2492.0 | 2023-05-25 | ||
Enamine | EN300-27730822-5.0g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 5g |
$3687.0 | 2023-05-25 | ||
Enamine | EN300-27730822-0.5g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 0.5g |
$1221.0 | 2023-05-25 | ||
Enamine | EN300-27730822-1.0g |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate |
2580103-02-0 | 1g |
$1272.0 | 2023-05-25 |
ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Peng Chen Nanoscale, 2010,2, 1474-1479
Additional information on ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate
Ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate: A Comprehensive Overview
Ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate, with CAS No 2580103-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and an ester functional group. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is known for its versatile reactivity and biological activity. The (R)-configuration at the chiral center adds another layer of complexity and specificity to the molecule.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate exhibits promising anti-inflammatory properties. This is attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ester group in the molecule plays a crucial role in enhancing its bioavailability and stability, making it a viable candidate for drug development.
In addition to its anti-inflammatory effects, this compound has also been investigated for its potential neuroprotective properties. Studies conducted on animal models have demonstrated that ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate can mitigate oxidative stress and reduce neuronal damage caused by ischemia-reperfusion injury. These findings suggest that the compound could be a valuable tool in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate involves a multi-step process that requires precise control over stereochemistry and functional group transformations. The use of chiral catalysts and enantioselective reactions has been pivotal in achieving the desired (R)-configuration at the chiral center. This approach not only ensures high enantiomeric purity but also minimizes the formation of undesired by-products.
From an analytical standpoint, this compound has been extensively characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its molecular structure, conformational flexibility, and intermolecular interactions. Such detailed characterization is essential for understanding the compound's behavior in different chemical and biological systems.
Looking ahead, ongoing research is focused on exploring the pharmacokinetic properties of ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate. Understanding its absorption, distribution, metabolism, and excretion profiles will be critical for optimizing its therapeutic potential. Furthermore, preclinical studies are being conducted to evaluate its safety profile and efficacy in various disease models.
In conclusion, ethyl (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoate represents a promising compound with diverse applications in drug discovery and development. Its unique structure, coupled with its potent biological activities, positions it as a key player in advancing modern medicine.
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